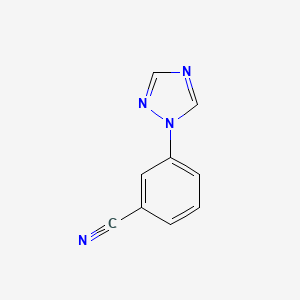

3-(1H-1,2,4-triazol-1-yl)benzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(1H-1,2,4-triazol-1-yl)benzonitrile is a chemical compound with the CAS Number: 25699-88-1 . It has a molecular weight of 170.17 and is typically stored at room temperature . It is a powder in its physical form .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including this compound, has been reported in various studies . These compounds were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis

The molecular structure of this compound is represented by the Inchi Code: 1S/C9H6N4/c10-5-8-2-1-3-9(4-8)13-7-11-6-12-13/h1-4,6-7H .Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 170.17 . Other physical and chemical properties such as thermal stability and density have not been explicitly mentioned in the search results.Mechanism of Action

Target of Action

Similar compounds with a 1,2,4-triazole ring have been reported to interact with various targets such as heat shock protein 90 (hsp90), a promising anticancer drug target .

Mode of Action

It’s known that triazole derivatives can form hydrogen bonds with different targets, improving pharmacokinetics, pharmacological, and toxicological properties . In the case of aromatase inhibitors, nitrogen atoms of the 1,2,4-triazole ring bind to the iron in the heme moiety of CYP-450, and phenyl moieties have a key interaction in the active site of the enzyme .

Biochemical Pathways

Similar compounds have been shown to affect various pathways, including those involved in cancer cell proliferation .

Pharmacokinetics

The presence of the 1,2,4-triazole ring in similar compounds has been associated with improved pharmacokinetic properties .

Result of Action

Some compounds with a similar structure have shown potent inhibitory activities against mcf-7 and hct-116 cancer cell lines .

Action Environment

It’s known that the 1,2,4-triazole ring is stable under various conditions, including thermal and acidic environments, and is insensitive to redox, hydrolysis, and enzymatic hydrolase .

Advantages and Limitations for Lab Experiments

3-(1H-1,2,4-triazol-1-yl)benzonitrile is a relatively easy compound to synthesize, and it can be obtained in high purity and yield. This compound is also stable under normal laboratory conditions, making it easy to handle and store. However, this compound is not readily soluble in water, which can make it difficult to use in certain experiments. Additionally, this compound may exhibit different properties depending on the solvent used, which can complicate experimental results.

Future Directions

There are many potential future directions for research on 3-(1H-1,2,4-triazol-1-yl)benzonitrile. One area of interest is the development of this compound-based drugs for the treatment of bacterial and fungal infections. This compound may also have potential applications in the development of new materials, such as polymers and catalysts. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields of science.

Synthesis Methods

The synthesis of 3-(1H-1,2,4-triazol-1-yl)benzonitrile can be achieved through various methods, including the reaction of 3-aminobenzonitrile with sodium azide in the presence of a copper catalyst, or the reaction of 3-cyanobenzonitrile with sodium azide in the presence of a palladium catalyst. The latter method is more efficient and provides a higher yield of this compound. The reaction mechanism involves the formation of an intermediate, which undergoes cyclization and elimination to form this compound.

Scientific Research Applications

3-(1H-1,2,4-triazol-1-yl)benzonitrile has been extensively studied for its potential applications in various fields of science, including medicinal chemistry, materials science, and organic synthesis. This compound is a versatile building block that can be used to synthesize a wide range of organic compounds, including pharmaceuticals, agrochemicals, and polymers. This compound has also been shown to exhibit antimicrobial, antifungal, and antitumor activities, making it a promising candidate for drug development.

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

properties

IUPAC Name |

3-(1,2,4-triazol-1-yl)benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N4/c10-5-8-2-1-3-9(4-8)13-7-11-6-12-13/h1-4,6-7H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARARITHHDLOSQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N2C=NC=N2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-2-((2-hydroxyethyl)amino)-9-methyl-3-((phenylimino)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2947824.png)

![methyl 3-(N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)sulfamoyl)thiophene-2-carboxylate](/img/structure/B2947825.png)

![Methyl 3-bromo-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine-2-carboxylate](/img/structure/B2947826.png)

![3-{4-[(3-fluorophenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B2947828.png)

![2-(2-chlorophenyl)-2-[(E)-(phenylmethylidene)amino]acetamide](/img/structure/B2947831.png)

![tert-Butyl (1-oxa-4-azaspiro[5.5]undecan-9-yl)carbamate](/img/structure/B2947832.png)

![2-[4-(1,1-Dimethylpropyl)phenoxy]acetohydrazide](/img/structure/B2947833.png)

![Ethyl 3-oxa-9-azaspiro[5.5]undecane-11-carboxylate](/img/structure/B2947834.png)

![[3-[4-(Aminomethyl)triazol-1-yl]piperidin-1-yl]-(5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanone;dihydrochloride](/img/structure/B2947836.png)

![N-(2,4-dichlorophenyl)-2-{[3-(trifluoromethyl)phenyl]sulfonyl}acetamide](/img/structure/B2947837.png)

![N-cyclopropyl-3-[4-(2-{[4-(methylsulfonyl)phenyl]amino}-2-oxoethyl)-3-oxo-3,4-dihydroquinoxalin-2-yl]propanamide](/img/structure/B2947842.png)

![2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2947845.png)